

An In-depth Technical Guide to Fmoc-PEG12-NHS Ester

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Compound of Interest

Compound Name: Fmoc-PEG12-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker that plays a significant role in bioconjugation, peptide synthesis, and the development of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Core Structure and Functional Components

Fmoc-PEG12-NHS ester is a molecule comprised of three key functional parts: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2]

- Fmoc Group: This is a base-labile protecting group for the primary amine at one end of the molecule. Its primary function is to keep the amine non-reactive until its removal is desired, which is a critical step in sequential synthesis, such as in solid-phase peptide synthesis (SPPS).[3][4] The Fmoc group is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5]
- PEG12 Spacer: The central part of the molecule is a hydrophilic chain of 12 polyethylene glycol units. This PEG linker serves several crucial functions:



- Increases Solubility: It significantly enhances the aqueous solubility of the molecule it is attached to, which is particularly beneficial for hydrophobic drugs or peptides.
- Provides Flexibility and Spacing: The length of the PEG chain provides spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity.
- Improves Pharmacokinetics: In drug development, PEGylation (the process of attaching PEG chains) can increase the stability, circulation time, and bioavailability of therapeutic molecules.
- NHS Ester: This is a highly reactive group at the other end of the linker. NHS esters are
 widely used for their ability to efficiently react with primary and secondary amines (like those
 on the N-terminus of proteins or the side chain of lysine residues) to form stable, covalent
 amide bonds. This reaction is most efficient at a slightly basic pH, typically between 7.2 and
 8.5.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Fmoc-PEG12-NHS ester**.

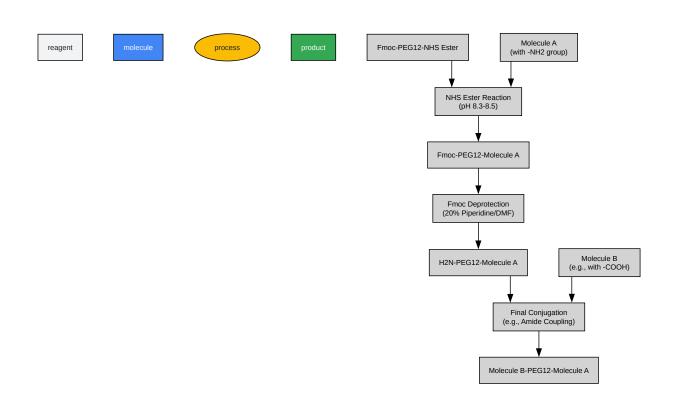
Chemical FormulaC46H68N2O18Molecular Weight937.05 g/molCAS Number2227246-92-4Purity≥95%SolubilitySoluble in DCM, DMF, DMSOStorage Condition-20°C, protected from moisture	Property	Value	Reference(s)
CAS Number 2227246-92-4 Purity ≥95% Solubility Soluble in DCM, DMF, DMSO	Chemical Formula	C46H68N2O18	
Purity ≥95% Solubility Soluble in DCM, DMF, DMSO	Molecular Weight	937.05 g/mol	
Solubility Soluble in DCM, DMF, DMSO	CAS Number	2227246-92-4	
<u> </u>	Purity	≥95%	
Storage Condition -20°C, protected from moisture	Solubility	Soluble in DCM, DMF, DMSO	
	Storage Condition	-20°C, protected from moisture	

Key Applications and Logical Workflow

Fmoc-PEG12-NHS ester is a versatile tool used in a multi-step conjugation process. The general workflow involves first reacting the NHS ester with an amine-containing molecule,



followed by the deprotection of the Fmoc group to reveal a new amine, which is then available for a subsequent reaction.



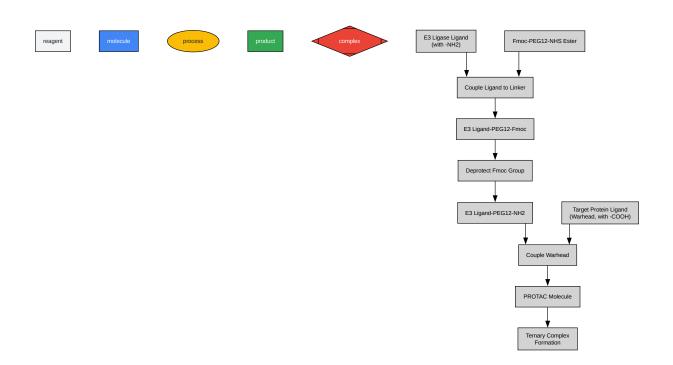
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General bioconjugation workflow using Fmoc-PEG12-NHS ester.

A prominent application is in the synthesis of PROTACs. These molecules induce the degradation of specific target proteins by linking them to an E3 ubiquitin ligase. The PEG linker



is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.



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